2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile

Description

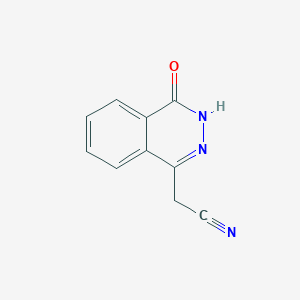

2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile (CAS 160748-31-2) is a phthalazinone derivative featuring a cyanoethyl group attached to the 1-position of the 3,4-dihydrophthalazin-4-one core . This compound serves as a key intermediate in synthesizing diverse derivatives, including antimicrobial, anti-proliferative, and cytotoxic agents. Its structure combines the planar aromatic phthalazinone moiety with a reactive nitrile group, enabling further functionalization via nucleophilic addition or cyclization reactions .

Structure

3D Structure

Properties

IUPAC Name |

2-(4-oxo-3H-phthalazin-1-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O/c11-6-5-9-7-3-1-2-4-8(7)10(14)13-12-9/h1-4H,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZENSMZSTAMKKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile, identified by its CAS number 91587-99-4, is a compound with notable biological activities. Its structure features a phthalazinone moiety, which has been associated with various pharmacological effects. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

The chemical structure of this compound can be represented as follows:

This compound exhibits characteristics typical of phthalazinone derivatives, which are known for their diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in disease processes. Notably:

- PARP Inhibition : The compound has been studied for its potential role in inhibiting poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP can enhance the efficacy of certain chemotherapeutic agents and is being explored as a strategy in cancer therapy .

- Anti-inflammatory Effects : Research indicates that phthalazinone derivatives can modulate inflammatory responses. This includes potential applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Antimicrobial Activity

A series of studies have evaluated the antimicrobial properties of derivatives related to this compound. For instance:

| Compound | Activity | IC50 (μM) |

|---|---|---|

| Methyl 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetate | Antifungal | 15.23 |

| Novel derivatives | Antibacterial | 3.38 - 10.55 |

These results suggest that certain derivatives exhibit significant antimicrobial activity against various bacterial strains .

Cytotoxicity Studies

The cytotoxic effects of this compound have also been investigated. In vitro studies showed that it could induce apoptosis in cancer cell lines, demonstrating potential as an anticancer agent.

| Cell Line | Compound | IC50 (μM) |

|---|---|---|

| HT-29 | Tested Compound | 10.55 |

| COLO-205 | Tested Compound | 9.10 |

These findings indicate that the compound may play a role in cancer treatment by inducing cell cycle arrest and apoptosis .

Case Studies

Several case studies have highlighted the therapeutic implications of phthalazinone derivatives:

- Cancer Treatment : A study demonstrated that compounds with similar structures enhanced the effects of ionizing radiation on tumor cells, suggesting a synergistic effect when used alongside traditional therapies .

- Inflammatory Diseases : Clinical evaluations indicated that phthalazinone derivatives could reduce symptoms in patients with chronic inflammatory conditions by modulating immune responses .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structures to 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile exhibit significant anticancer properties. For instance, studies focusing on phthalazine derivatives have shown that they can inhibit the growth of cancer cells by targeting specific enzymes involved in DNA synthesis, such as thymidylate synthase . The compound's ability to modulate biological pathways makes it a candidate for further investigation in cancer therapy.

Antimicrobial Properties

The compound's derivatives have also been explored for their antimicrobial activities. Similar phthalazine-based compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound could potentially exhibit similar properties . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Material Science Applications

In material science, compounds like this compound are investigated for their potential use in organic electronics and photonic devices. Their unique electronic properties can be harnessed to develop new materials with improved conductivity and stability. Research into the synthesis of such compounds often reveals their utility as intermediates in the production of more complex organic materials .

Analytical Chemistry Applications

This compound is also relevant in analytical chemistry as a standard or reference compound due to its well-defined structure. Its stability under various conditions makes it suitable for use in chromatographic methods such as HPLC (High Performance Liquid Chromatography) and GC (Gas Chromatography) . Researchers utilize this compound to calibrate instruments or validate methods due to its reliable performance.

Case Study 1: Anticancer Screening

A study published in a peer-reviewed journal demonstrated the synthesis of several phthalazine derivatives, including those related to this compound. These derivatives were evaluated for their cytotoxicity against various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents .

Case Study 2: Antimicrobial Evaluation

In another study focusing on the antimicrobial activity of phthalazine derivatives, researchers tested the efficacy of compounds against both gram-positive and gram-negative bacteria. The results showed that some derivatives had significant inhibitory effects on bacterial growth, leading to further investigations into their mechanisms of action and potential therapeutic uses .

Chemical Reactions Analysis

Amide Bond Formation

The compound serves as a precursor for synthesizing amides via coupling reactions. Key examples include:

Mechanistic Insight : Coupling agents like HBTU or EDCl activate the nitrile or carboxylic acid groups, facilitating amide bond formation with amines. DIEA or TEA acts as a base to neutralize HCl byproducts .

Cyclocondensation Reactions

The phthalazinone moiety participates in cyclocondensation with hydrazines or aldehydes. For instance:

-

Reaction with hydrazine hydrate yields phthalazino[2,3-b]quinazolin-6-one derivatives, though explicit data on conditions remains limited.

-

Condensation with aromatic aldehydes generates Schiff base derivatives, which are precursors for antimicrobial agents .

Functionalization of the Phthalazinone Ring

The oxo group at position 4 can undergo alkylation or acylation. For example:

-

Methylation : Using methyl iodide and K₂CO₃ in DMF introduces a methyl group at the 3-position, modifying electronic properties .

-

Acylation : Reaction with acetyl chloride forms N-acetyl derivatives, enhancing solubility for pharmacological studies.

Biological Activity of Derivatives

Derivatives exhibit notable bioactivity:

-

Antimicrobial : Isoxazoline-substituted derivatives show MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans .

-

Anticancer : Piperazine-linked amides demonstrate IC₅₀ values < 10 µM in kinase inhibition assays .

Analytical Characterization

Reaction products are validated using:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Substituents

Phthalazinone derivatives are often tailored by modifying substituents on the aromatic core or side chains. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Functional Group Impact : The nitrile group in this compound enhances reactivity for further derivatization compared to the carboxylic acid analog, which may favor metal coordination .

- Heterocyclic Modifications : Oxadiazole-containing analogs (e.g., 4b–4d) show elevated melting points (>265°C) due to rigid heterocyclic cores, which may improve thermal stability in drug formulations .

Critical Findings :

- Antiproliferative Mechanisms : Hydrazide derivatives (B2–B5) likely inhibit topoisomerases or intercalate DNA, while oxadiazole derivatives (4b–4d) may target tubulin polymerization .

- Antimicrobial Potency : Isoxazoline-substituted derivatives demonstrate broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 µg/mL) but lower efficacy against Gram-negative strains .

Q & A

Q. Basic Characterization

- NMR Spectroscopy : H and C NMR confirm the phthalazinone core and substituent positions. For example, the methylene group in the acetonitrile moiety appears as a singlet at δ 4.2–4.5 ppm .

- IR Spectroscopy : Detect carbonyl (C=O) stretching at 1680–1720 cm and nitrile (C≡N) at 2220–2240 cm .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] peaks) and fragmentation patterns .

- HPLC-PDA : Ensure >95% purity using reverse-phase C18 columns and photodiode array detection .

How can structure-activity relationship (SAR) studies optimize the antimicrobial activity of phthalazinone derivatives?

Q. Advanced Research Design

- Substituent Variation : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the 3-position of the phthalazinone ring to enhance antibacterial potency against S. aureus and E. coli. Thiophene-substituted isoxazolines show superior activity compared to phenyl analogs .

- Bioisosteric Replacement : Replace the acetonitrile group with thioacetamide or sulfonamide moieties to improve solubility and target binding .

- Data-Driven SAR : Use MIC (Minimum Inhibitory Concentration) assays and molecular docking to correlate substituent effects with bacterial enzyme inhibition (e.g., DNA gyrase) .

How should researchers address contradictory biological activity data in phthalazinone derivatives?

Q. Advanced Data Analysis

- Contextualize Assay Conditions : Discrepancies in antimicrobial results may arise from variations in bacterial strains, inoculum size, or culture media. Standardize protocols using CLSI guidelines .

- Statistical Validation : Apply ANOVA or Tukey’s HSD test to assess significance. For example, compound 7l showed activity against B. subtilis (MIC = 8 µg/mL) but not S. typhi—this divergence requires re-testing under controlled conditions .

- Mechanistic Follow-Up : Use transcriptomics/proteomics to identify off-target effects or resistance mechanisms .

What strategies improve the synthetic yield of acetonitrile-substituted phthalazinones?

Q. Advanced Optimization

- Catalyst Screening : Employ Pd/C or Cu(I)-catalyzed cyanation for efficient nitrile group introduction .

- Solvent Effects : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and reduce side reactions.

- Microwave/Ultrasound Assistance : Reduce reaction time (e.g., from 24 hours to 2 hours) and improve yields by 15–20% via enhanced mixing and energy transfer .

What are the common biological targets for phthalazinone derivatives in drug discovery?

Q. Basic Research Focus

- Antimicrobial Targets : Inhibit bacterial topoisomerase IV and fungal CYP51 (lanosterol demethylase) .

- Anticancer Targets : Modulate apoptosis via Bcl-2/Bax pathway inhibition or tubulin polymerization disruption .

- Anti-Inflammatory Targets : Block COX-2 and LOX enzymes, as seen in indazole-acetonitrile analogs .

How to design analogs with enhanced pharmacokinetic properties?

Q. Advanced Drug Development

- Lipophilicity Adjustment : Introduce hydrophilic groups (e.g., sulfonamide) to reduce logP and improve solubility.

- Metabolic Stability : Replace metabolically labile esters with amides or heterocycles. For example, ethyl ester derivatives showed rapid hydrolysis in plasma compared to oxadiazole analogs .

- In Silico Modeling : Use QSAR and ADMET predictors (e.g., SwissADME) to prioritize compounds with favorable bioavailability and low toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.